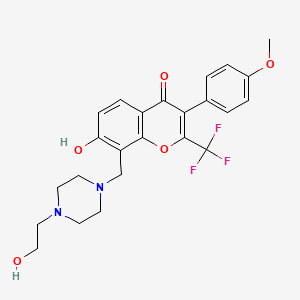

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

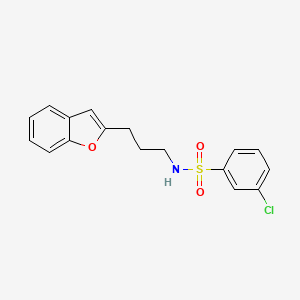

Molecular Structure Analysis

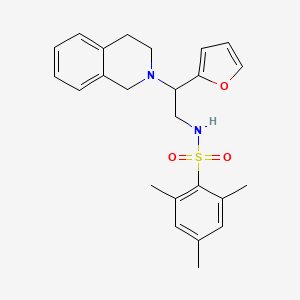

This compound contains a total of 59 bonds, including 33 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also includes 4 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 2 aliphatic tertiary amines, and 1 hydroxyl group .Scientific Research Applications

Anticancer Activity

The compound shows promise in anticancer research, particularly through its synthesis and evaluation against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Compounds related to the chemical structure have demonstrated anti-proliferative activities, with certain derivatives showing better activity than curcumin, a known anticancer agent. Molecular docking studies also indicate good binding affinity with Bcl-2 protein, suggesting potential for further exploration in cancer therapy (Parveen et al., 2017).

Antimicrobial Properties

Novel derivatives of the chemical structure have been synthesized and tested for antimicrobial activities, showing significant antibacterial and antifungal activity. These findings suggest the compound's utility in developing new antimicrobial agents, which could be crucial for addressing antibiotic resistance challenges (Mandala et al., 2013).

Bioactivity of Mannich Bases

Mannich bases derived from the compound exhibit cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some derivatives have shown high potency and selectivity in bioactivity tests, suggesting their potential as leads for designing more effective therapeutic agents (Gul et al., 2019).

Antioxidant and Anticancer Agents

Chrysin-piperazine conjugates related to the compound have shown remarkable antioxidant power and promising anticancer activity against various cancer cell lines. These results indicate potential applications in developing antioxidant supplements or anticancer therapies (Patel et al., 2016).

Anti-inflammatory and Antimicrobial Agent

Derivatives of the compound have been screened for anti-inflammatory by inhibiting pro-inflammatory cytokines and antimicrobial activities. Some derivatives demonstrated promising results, highlighting the compound's potential in treating inflammatory diseases and infections (Hatnapure et al., 2012).

properties

IUPAC Name |

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N2O5/c1-33-16-4-2-15(3-5-16)20-21(32)17-6-7-19(31)18(22(17)34-23(20)24(25,26)27)14-29-10-8-28(9-11-29)12-13-30/h2-7,30-31H,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCDOIRDLRHYLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2725332.png)

![5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2725334.png)

![(2-Methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2725337.png)

![4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2725342.png)

![Ethyl 7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B2725348.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725351.png)